molecular formula C6H4(CH3)2<br>C8H10<br>C8H10 B151617 o-Xylene CAS No. 95-47-6

o-Xylene

Cat. No.: B151617
CAS No.: 95-47-6
M. Wt: 106.16 g/mol
InChI Key: CTQNGGLPUBDAKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

o-Xylene: (orththis compound) is an aromatic hydrocarbon with the chemical formula C₆H₄(CH₃)₂ . It is one of the three isomers of xylene, the others being m-xylene (meta-xylene) and p-xylene (para-xylene). This compound is characterized by having two methyl groups attached to adjacent carbon atoms on a benzene ring. It is a colorless, slightly oily, and flammable liquid with a sweet odor .

Mechanism of Action

Target of Action

o-Xylene, an aromatic hydrocarbon with the formula C6H4(CH3)2 , primarily targets the eyes, skin, respiratory system, central nervous system, gastrointestinal tract, blood, liver, and kidneys . It is a constitutional isomer of m-xylene and p-xylene .

Mode of Action

This compound interacts with its targets primarily through inhalation, skin absorption, ingestion, and skin or eye contact . It can cause irritation to the eyes, skin, nose, and throat, and can lead to symptoms such as dizziness, excitement, drowsiness, incoordination, and staggering gait .

Biochemical Pathways

The degradation of this compound has been demonstrated under denitrifying and sulfate-reducing conditions . It is initially oxidized to o-tolualdehyde, which in turn is oxidized to the relatively stable o-toluic acid . A mechanism involving the self-condensation of o-tolualdehyde has been proposed to account for the observed product distributions .

Pharmacokinetics

The volatility and lipophilicity of organic solvents like this compound constitute a characteristic pharmacokinetic feature . They enter a living body by inhalation, preferentially distribute in the adipose tissue, and are eliminated by both expiration and metabolic degradation . The most important factor controlling pulmonary absorption or excretion is the partition coefficient between air and blood .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve irritation and potential damage to the target organs. For instance, it can cause corneal vacuolization, anorexia, nausea, vomiting, abdominal pain, and dermatitis .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, the dispersion distances of this compound toxic and flammable vapor clouds were estimated according to the Immediately Dangerous to Life or Health (IDLH) and lower explosive limit (LEL) criteria . The levels of thermal radiation due to the burning of this compound were also estimated . The results showed that creating a protective zone around the this compound tanks with a radius of 54 m is necessary to reduce hazards .

Biochemical Analysis

Biochemical Properties

o-Xylene interacts with various enzymes and proteins in biochemical reactions. For instance, in Rhodococcus opacus R7, a bacterium known for its ability to degrade many contaminants, the akb genes are activated in the presence of this compound, coding for an this compound dioxygenase . This enzyme plays a crucial role in the degradation of this compound .

Cellular Effects

The effects of this compound on cells are complex and multifaceted. In bacteria like Rhodococcus opacus R7, this compound can induce the transcription of specific genes, leading to the production of enzymes that can metabolize this compound . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For example, in Rhodococcus opacus R7, this compound activates the transcription of the akbA1A2 genes, leading to the production of an this compound dioxygenase . This enzyme then catalyzes the oxidation of this compound, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in Rhodococcus opacus R7, the transcription of the akbA1A2 genes is specifically activated for this compound degradation . Over time, this can lead to the accumulation of metabolic intermediates, potentially influencing long-term cellular function .

Metabolic Pathways

This compound is involved in several metabolic pathways. In Rhodococcus opacus R7, this compound degradation involves the akb genes, which encode for a dioxygenase system . This system leads to the production of the corresponding dihydrodiol, an intermediate in the metabolic pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: o-Xylene is primarily produced through the catalytic reforming of petroleum naphtha. This process involves the dehydrogenation of hydrocarbons in the presence of a catalyst, typically platinum, at high temperatures and pressures. The resulting mixture contains various aromatic hydrocarbons, including the xylene isomers. Fractional distillation is then used to separate this compound from the other components .

Industrial Production Methods: In the industrial setting, this compound is often obtained by isomerizing m-xylene. This process involves the rearrangement of the methyl groups on the benzene ring to form the ortho configuration. The isomerization is typically carried out using a zeolite catalyst under specific temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Phthalic anhydride: from oxidation.

    Chloroxylenes: from halogenation.

    Nitro-o-xylenes: from nitration.

Scientific Research Applications

o-Xylene has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

  • m-Xylene (meta-xylene)
  • p-Xylene (para-xylene)
  • Toluene

Comparison:

This compound is unique among its isomers due to its specific arrangement of methyl groups, which influences its reactivity and applications in various fields.

Properties

IUPAC Name

1,2-xylene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10/c1-7-5-3-4-6-8(7)2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQNGGLPUBDAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10, Array
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021807
Record name o-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid; Pellets or Large Crystals, Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzene, 1,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

289 to 293 °F at 760 mmHg (NTP, 1992), 144 °C, 292 °F
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

63 °F (NTP, 1992), 32 °C c.c., 90 °F
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

Insoluble (NTP, 1992), Solubility in water: none, 0.02%
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.88, 0.88
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.7
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

10 mmHg at 89.8 °F (NTP, 1992), Vapor pressure, kPa at 20 °C: 0.7, 7 mmHg
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

CAS No.

95-47-6
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Xylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Xylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-XYLENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, 1,2-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name o-Xylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-xylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-XYLENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z2474E14QP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/ZE256250.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-13 to -9 °F (NTP, 1992), -25 °C, -13 °F
Record name O-XYLENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/9182
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-XYLENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0084
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Xylene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0668.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods

Procedure details

Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
PCy3
Quantity
0.05 mmol
Type
reagent
Reaction Step Three
Yield
71

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
o-Xylene
Reactant of Route 2
o-Xylene
Reactant of Route 3
o-Xylene
Reactant of Route 4
o-Xylene
Reactant of Route 5
o-Xylene
Reactant of Route 6
o-Xylene
Customer
Q & A

Q1: What is the molecular formula and weight of o-xylene?

A1: this compound has a molecular formula of C8H10 and a molecular weight of 106.16 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: Yes, spectroscopic techniques like 13C- and 1H-NMR, FT-IR, and UV-Vis absorption and photoluminescence (PL) spectroscopy have been used to characterize this compound and its derivatives. []

Q3: How does this compound perform as a solvent in organic photodetector fabrication?

A3: this compound has proven to be an effective, environmentally benign alternative to chlorinated solvents like chlorobenzene in processing organic photodetectors. Devices processed with this compound have demonstrated superior performance, achieving external quantum efficiencies of up to 70%. []

Q4: Is there evidence of this compound's compatibility with other materials?

A4: Research shows that this compound can be incorporated into organosilicon hybrid polymers, influencing their optical properties. [] This suggests its potential compatibility with a range of materials for specific applications.

Q5: What is the role of this compound in phthalic anhydride production?

A5: this compound is a crucial feedstock in the industrial production of phthalic anhydride, a vital precursor for various plastics, resins, and plasticizers. [] The reaction typically employs vanadia-titania catalysts and involves selective oxidation. []

Q6: How do different catalysts influence the oxidation of this compound?

A6: The catalytic oxidation of this compound to phthalic anhydride is significantly influenced by catalyst formulation and operating conditions. For instance, V2O5/TiO2 catalysts are known to be effective, and their performance can be further enhanced by optimizing parameters like temperature, pressure, and this compound loading. [] The use of conductive monolithic catalysts with aluminum honeycomb supports has shown promise in reducing temperature gradients and enabling operation at higher this compound feed concentrations compared to conventional catalysts. []

Q7: What insights into the this compound oxidation mechanism have been gained from using a Temporal Analysis of Products (TAP) reactor?

A7: TAP reactor studies have revealed that the selective oxidation of this compound over a V2O5/TiO2 (anatase) catalyst involves a multi-step process. This includes the formation of intermediates like o-tolualdehyde and phthalide. On the other hand, the non-selective oxidation pathway is primarily driven by the decarboxylation of a surface species, resulting in the formation of surface benzoate. []

Q8: Can this compound be used in the synthesis of other valuable chemicals?

A8: Yes, this compound serves as a starting material for synthesizing o-phthalaldehyde, a compound with applications in various fields. [] One method involves deep side-chain chlorination of this compound followed by reaction with urotropine in a controlled alcohol-water mixture. []

Q9: Have computational methods been employed to study this compound reactions?

A9: Density functional theory (DFT) calculations have been utilized to investigate the mechanism of atmospheric this compound oxidation initiated by hydroxyl radicals (OH). [] These studies provide valuable thermodynamic data for assessing ozone formation and potential secondary organic aerosol production from this compound photooxidation. []

Q10: How do structural modifications impact this compound's reactivity?

A10: Studies on the biodegradation of this compound and related compounds by Rhodococcus sp. strain DK17 highlight the impact of structural modifications on reactivity. While DK17 can degrade this compound, benzene, toluene, and ethylbenzene, mutant strains lacking specific enzymes exhibit altered substrate specificity. For instance, the DK180 mutant, deficient in a meta-cleavage dioxygenase, accumulates 3,4-dimethylcatechol from this compound and both 3- and 4-methylcatechol from toluene, indicating distinct initial oxidation pathways. []

Q11: What are the toxicological effects of this compound exposure in animal models?

A11: Research on marsh frogs (Rana ridibunda) demonstrated that exposure to the water-soluble fraction of crude oil (WSFO) containing this compound can have detrimental effects on growth and development. Subchronic exposure led to increased mortality and deformities in embryos, while chronic exposure resulted in reduced body weight, size, and developmental delays. Biochemical analysis of tadpole liver revealed elevated levels of lipid peroxidation markers (LHO and MDA) and decreased activity of antioxidant enzymes (SOD and CAT), indicating oxidative stress as a potential mechanism of toxicity. []

Q12: Are there specific biomarkers for assessing this compound exposure in humans?

A12: While specific mercapturic acids have been investigated as potential biomarkers for toluene and this compound exposure, studies indicate that their determination in urine after exposure is not sensitive enough for genotoxic monitoring. []

Q13: What are the potential health risks associated with occupational exposure to this compound?

A13: A study assessing BTEX (benzene, toluene, ethylbenzene, and xylene) exposure in worship places in Bangkok found that workers, particularly janitors, were exposed to elevated levels of this compound. [] While the non-carcinogenic risks from toluene, m,p-xylene, and this compound were low (HQs < 1), the lifetime cancer risks associated with benzene and ethylbenzene exposure exceeded acceptable criteria, highlighting the need for appropriate safety measures in such occupational settings. []

Q14: How effective is UV photolysis in enhancing the biodegradability of this compound?

A14: UV photolysis, utilizing both 254 nm and 185 nm wavelengths, has proven effective in degrading this compound, converting a significant portion (30-50%) into more biodegradable intermediates with comparable biodegradability to methyl ethyl ketone (MEK). [] This suggests that UV photolysis can be a valuable pretreatment step to enhance the bioremediation of this compound-contaminated air streams.

Q15: Can natural materials be used for this compound adsorption and removal from the environment?

A15: Research comparing the adsorption capacity of a Moroccan clay and γ-alumina for this compound removal demonstrated that while both materials effectively adsorb this compound at room temperature, the natural clay exhibits superior regeneration properties through thermal treatment. [] This highlights the potential of natural materials for cost-effective and environmentally friendly this compound removal from contaminated environments.

Q16: What are the environmental implications of ground rubber as a sorption media for this compound?

A16: Studies investigating ground rubber (derived from tires) as a potential sorption media for benzene and this compound removal from contaminated water have shown promising results. Batch tests revealed significant sorption capacities for both contaminants, with ground rubber exhibiting a 40% utilization rate in packed bed column tests. [] This suggests that ground rubber, a recycled material, holds potential for various environmental applications, including reactive barriers and "pump-and-treat" remediation strategies. []

Q17: How does the solubility of this compound in ionic liquids compare to that in traditional solvents?

A17: The mass fraction solubilities of benzene, toluene, and xylene isomers, including this compound, have been studied in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]). The results show that the solubility of this compound in [BMIM][BF4] is comparable to that of other aromatic hydrocarbons, indicating its potential use as a solvent in various chemical processes involving ionic liquids. []

Q18: What analytical techniques are commonly employed to analyze this compound?

A18: Gas chromatography coupled with mass spectrometry (GC/MS) is a widely used technique for identifying and quantifying this compound and its metabolites in various matrices, including environmental samples and biological fluids. [, ]

Q19: Are there viable alternatives to this compound in its various applications?

A19: The search for this compound substitutes is an ongoing endeavor driven by environmental and health concerns. Depending on the specific application, alternative solvents, catalysts, or starting materials with reduced toxicity and environmental impact are being explored. For instance, in organic photodetector fabrication, non-chlorinated solvents like this compound are already replacing harmful chlorinated alternatives. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.